Cas no 2260-50-6 (Acetylcholine iodide)
Acetylcholine iodide Chemical and Physical Properties
Names and Identifiers
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- 2-Acetoxy-N,N,N-trimethylethanaminium iodide
- (2-Hydroxyethyl)-trimethylammonium iodide acetate
- (2-acetoxyethyl)trimethylammonium iodide
- Acetylcholine iodide
- 2-acetyloxyethyl(trimethyl)azanium,iodide
- [14C]-Acetylcholine iodide
- [2H]-Acetylcholine iodide
- acetylcholin iodide
- Acetylcholinium iodide
- Acetylcolina [Italian]
- acetylthiocholine iodide
- Choline,acetyl-,iodide (6CI,7CI)
- Choline,iodide,acetate (ester)
- EINECS 218-862-3
- ACh
- 2-(Dimethylamino)ethyl acetate methiodide
- 2-(Acetyloxy)-N,N,N-trimethylethanaminium iodide
- Acetylcolina
- Choline, iodide, acetate (ester)
- 7ZCP12S7HQ
- Ethanaminium, 2-(acetyloxy)-N,N,N-trimethyl-, iodide
- 2-(Acetyloxy)-N,N,N-trimethylethanamium iodide
- Choline, acetyl-, iodide (6CI,7CI)
- Ethanaminium, 2-(acetyloxy)-N,N,N-trimethyl-, iodide (1:1)
- Acetylcholine iodide, 99%
- Ethanamium, 2-(acety
- ACh iodide
- AS-57315
- AI3-51677
- CS-0020798
- HY-101086
- EN300-1265349
- CHEMBL60457
- A878495
- Ethanamium, 2-(acetyloxy)-N,N,N-trimethyl-, iodide
- A-1050
- C74167
- HMS3885B20
- [2-(acetyloxy)ethyl]trimethylazanium iodide
- SMBBQHHYSLHDHF-UHFFFAOYSA-M
- CCG-267188
- S4718
- UNII-7ZCP12S7HQ
- 2-Acetyloxyethyl(trimethyl)azanium;iodide
- Acetylholine iodide
- F0001-0797
- ACh (iodide)
- ACETYLCHOLINEIODIDE
- Choline acetate (ester), iodide
- AKOS015903463
- FT-0621825
- 2260-50-6
- Choline, acetyl-, iodide
- DTXSID10883821
- A0085
- AC-32576
- (2-Hydroxyethyl)-trimethylammonium iodide acetate; (2-acetoxyethyl)trimethylammonium iodide;Acetylcholine Iodide
- MFCD00011815
- NS00083488
- SCHEMBL1157050
- Q27269074
- Acetylcholine (iodide)
- C7H16INO2
- Choline acetate (ester), iodide (8CI)
- DTXCID301023307
- 2-aCetoxyethyltrimethylammium iodide
- DB-253714
- aCetylcholine iodide;(2-hydroxyethyl)-trimethylammonium iodide acetate
- 2-Acetoxy-N,N,N-trimethylethan-1-aminium iodide
- Iodide, Acetylcholine
-
- MDL: MFCD00011815
- Inchi: 1S/C7H16NO2.HI/c1-7(9)10-6-5-8(2,3)4;/h5-6H2,1-4H3;1H/q+1;/p-1
- InChI Key: SMBBQHHYSLHDHF-UHFFFAOYSA-M
- SMILES: [I-].O(C(C)=O)CC[N+](C)(C)C
- BRN: 3571339
Computed Properties
- Exact Mass: 273.02300
- Monoisotopic Mass: 273.023
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 4
- Complexity: 115
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 26.3
Experimental Properties
- Color/Form: White or nearly white crystalline powder. Extremely hygroscopic. Sensitive to light.
- Density: 1.4816 (estimate)
- Melting Point: 160.0 to 165.0 deg-C
- Boiling Point: °Cat760mmHg
- Flash Point: °C
- Water Partition Coefficient: almost transparency
- PSA: 26.30000
- LogP: -2.74030
- Sensitiveness: Light Sensitive & Hygroscopic
- Solubility: Soluble in water, ethanol, chloroform and acetic acid, insoluble in ether and benzene.
Acetylcholine iodide Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H302,H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26; S36
- FLUKA BRAND F CODES:8-9
- RTECS:KH3300000
-
Hazardous Material Identification:
- TSCA:Yes
- Storage Condition:−20°C
- Risk Phrases:R36/37/38
Acetylcholine iodide Customs Data
- HS CODE:2923900090
- Customs Data:
China Customs Code:
2923900090Overview:
2923900090 Other quaternary ammonium salts and quaternary ammonium bases.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2923900090 other quaternary ammonium salts and hydroxides.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%
Acetylcholine iodide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A0085-25g |
Acetylcholine iodide |
2260-50-6 | 98.0%(T) | 25g |
¥530.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SM153-100mg |
Acetylcholine iodide |
2260-50-6 | 98% | 100mg |
762CNY | 2021-05-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SM153-25mg |
Acetylcholine iodide |
2260-50-6 | 98% | 25mg |
425CNY | 2021-05-10 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A77840-5g |
Acetylcholine (iodide) |
2260-50-6 | 98% | 5g |
¥91.0 | 2023-09-08 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A77840-1g |
Acetylcholine (iodide) |
2260-50-6 | 98% | 1g |
¥37.0 | 2023-09-08 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A77840-250mg |
Acetylcholine (iodide) |
2260-50-6 | 98% | 250mg |
¥29.0 | 2022-04-28 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6751-100 mg |
Acetylcholine iodide |
2260-50-6 | 99.86% | 100MG |
¥442.00 | 2022-03-01 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6751-200 mg |
Acetylcholine iodide |
2260-50-6 | 99.86% | 200mg |
¥663.00 | 2022-03-01 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6751-500 mg |
Acetylcholine iodide |
2260-50-6 | 99.86% | 500MG |
¥1193.00 | 2022-03-01 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6751-1 mL * 10 mM (in DMSO) |
Acetylcholine iodide |
2260-50-6 | 99.86% | 1 mL * 10 mM (in DMSO) |
¥148.00 | 2022-03-01 |
Acetylcholine iodide Suppliers
Acetylcholine iodide Related Literature
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Govindasami Periyasami,Natarajan Arumugam,Mostafizur Rahaman,Raju Suresh Kumar,Muthurangan Manikandan,Musaad A. Alfayez,Dhanaraj Premnath,Ali Aldalbahi RSC Adv. 2018 8 16303
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Yangang Cao,Hongwei Li,Yanli Zhang,Jianchao Wang,Yingjie Ren,Yanling Liu,Mengna Wang,Chen He,Xu Chen,Xiaoke Zheng,Weisheng Feng New J. Chem. 2020 44 10309
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Additional information on Acetylcholine iodide
Acetylcholine iodide (CAS No. 2260-50-6): A Comprehensive Overview
Acetylcholine iodide, chemically designated as CH₃CH₂N+(CH₃)₂OCH₂CH₂N(CH₃)₃I⁻, is a well-studied compound in the field of biochemistry and pharmacology. Its molecular structure and biological activity have garnered significant attention due to its role as a crucial neurotransmitter and its potential applications in therapeutic interventions. This compound, with the CAS number 2260-50-6, has been extensively researched for its effects on the nervous system and its utility in various medical and scientific applications.
The primary significance of acetylcholine iodide lies in its function as a neurotransmitter in both the central and peripheral nervous systems. As a derivative of acetylcholine, it mimics the natural neurotransmitter's ability to bind to cholinergic receptors, thereby modulating various physiological processes. The iodide moiety in its structure not only contributes to its stability but also influences its pharmacokinetic properties, making it a valuable compound for research and development.
In recent years, the study of acetylcholine derivatives has seen significant advancements, particularly in the context of neurodegenerative diseases. Research has shown that acetylcholine iodide can potentially mitigate symptoms associated with conditions such as Alzheimer's disease by enhancing cholinergic signaling. This has led to increased interest in developing acetylcholine-based therapies that could offer novel treatment strategies for patients suffering from these debilitating conditions.
The chemical synthesis of acetylcholine iodide involves a series of well-defined steps that ensure high purity and yield. The process typically begins with the reaction of choline with an iodinating agent under controlled conditions. This reaction is followed by purification steps to isolate the desired product. The synthesis route has been optimized over the years to enhance efficiency and minimize byproduct formation, making it suitable for large-scale production.
One of the key applications of acetylcholine iodide is in the field of neuroscience research. It serves as a valuable tool for studying the mechanisms underlying cholinergic receptor function and dysfunction. Researchers utilize this compound to investigate how changes in neurotransmitter levels can impact neural communication and behavior. This research not only contributes to our fundamental understanding of brain function but also aids in the development of targeted therapies for neurological disorders.
The pharmacological properties of acetylcholine iodide have also been explored in the context of drug development. Its ability to interact with cholinergic receptors makes it a promising candidate for treating cognitive impairments and memory loss associated with aging and neurodegenerative diseases. Additionally, studies have examined its potential role in enhancing cognitive function in healthy individuals, suggesting applications in nootropic therapies.
Recent advancements in analytical chemistry have enabled more precise characterization of acetylcholine iodide, further enhancing our understanding of its structure-activity relationships. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and high-performance liquid chromatography (HPLC) are commonly employed to analyze the compound's purity and confirm its molecular structure. These analytical methods are crucial for ensuring that acetylcholine iodide meets the stringent requirements for use in scientific research and therapeutic applications.
The impact of acetylcholine iodide extends beyond basic neuroscience research. It has been utilized in various experimental models to study the effects of neurotransmitters on muscle function, cardiovascular health, and even immune responses. These diverse applications highlight the compound's versatility and underscore its importance as a research tool across multiple scientific disciplines.
As our understanding of neural systems continues to evolve, so does the potential for acetylcholine iodide to contribute to new therapeutic approaches. Ongoing research is exploring novel derivatives of this compound that could offer improved efficacy and reduced side effects compared to existing treatments. By leveraging advances in synthetic chemistry and biotechnology, scientists are paving the way for next-generation therapies that could significantly benefit patients worldwide.
In conclusion, acetylcholine iodide (CAS No. 2260-50-6) is a multifaceted compound with significant implications for both basic research and clinical applications. Its role as a neurotransmitter modulator makes it a critical tool for studying neural function and developing treatments for neurodegenerative diseases. With continued advancements in chemical synthesis and analytical techniques, acetylcholine iodide is poised to remain at the forefront of biomedical research for years to come.
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